3-Butyl-8-methoxy-2-methylquinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butyl-8-methoxy-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-5-7-11-10(2)16-14-12(15(11)17)8-6-9-13(14)18-3/h6,8-9H,4-5,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEHNWBVMQMHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC2=C(C1=O)C=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 3 Butyl 8 Methoxy 2 Methylquinolin 4 Ol and Its Analogues
Established Synthetic Pathways for Quinoline-4-ol Derivatives
The quinoline (B57606) scaffold is a prominent feature in numerous biologically active compounds, leading to the development of a wide array of synthetic methods for its construction. The synthesis of quinolin-4-ol derivatives, in particular, can be achieved through several established pathways.
Classical Name Reactions and their Applicability
Several classical name reactions provide foundational routes to the quinoline core. Their applicability to the synthesis of 4-hydroxyquinolines varies in directness and efficiency.
Conrad-Limpach Synthesis : This is one of the most direct and widely used methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones). The reaction involves the condensation of an aniline (B41778) with a β-ketoester. wikipedia.orglibretexts.org The process typically occurs in two stages: initial formation of a β-aminoacrylate (enamine) at lower temperatures, followed by a high-temperature thermal cyclization (around 250 °C) to form the 4-hydroxyquinoline (B1666331). wikipedia.orgsynarchive.com The choice of solvent, such as mineral oil or Dowtherm A, is crucial for achieving high yields in the cyclization step. wikipedia.orgnih.gov This method is highly relevant as it directly installs the C-4 hydroxyl group.
Skraup Synthesis : The Skraup reaction is a vigorous synthesis that produces quinolines by heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. google.combyjus.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation. byjus.com While a cornerstone of quinoline synthesis, it does not directly produce quinolin-4-ols and is known for its often violent nature, though moderators like ferrous sulfate (B86663) can be used to control the reaction. google.comresearchgate.net
Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) in the presence of an acid or base catalyst. synarchive.comresearchgate.net While versatile for producing a wide range of substituted quinolines, its direct application to quinolin-4-ol synthesis depends on the specific choice of starting materials, which can be difficult to access. nih.govwikipedia.org
Combes Synthesis : The Combes synthesis creates 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. nih.govsigmaaldrich.com The mechanism involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. nih.gov This method is pertinent as it allows for substitution at both the C-2 and C-4 positions of the quinoline ring.
Pfitzinger Synthesis : The Pfitzinger reaction provides quinoline-4-carboxylic acids by reacting isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.org The resulting carboxylic acid can subsequently be removed via decarboxylation. A notable variation, the Halberkann variant, reacts N-acyl isatins with a base to yield 2-hydroxy-quinoline-4-carboxylic acids, providing a direct entry to the quinolin-4-ol scaffold after decarboxylation. wikipedia.org
Table 1: Overview of Classical Quinoline Syntheses
| Reaction Name | Reactants | Product Type | Applicability to Quinolin-4-ols |
|---|---|---|---|
| Conrad-Limpach | Aniline + β-Ketoester | 4-Hydroxyquinoline | High (Direct Synthesis) |
| Skraup | Aniline + Glycerol + Oxidant | Quinoline | Low (Indirect) |
| Friedländer | 2-Aminoaryl Ketone/Aldehyde + Methylene (B1212753) Compound | Substituted Quinoline | Moderate (Depends on reactants) |
| Combes | Aniline + β-Diketone | 2,4-Disubstituted Quinoline | Moderate to High |
| Pfitzinger | Isatin + Carbonyl Compound | Quinoline-4-carboxylic acid | High (Especially Halberkann variant) |
Modern Cyclization Approaches to the Quinoline Core
Modern synthetic chemistry has introduced new methods for quinoline synthesis that often provide milder reaction conditions, improved yields, and novel regioselectivities. These include transition-metal-catalyzed reactions that functionalize C-H bonds directly. For instance, ruthenium(II)-catalyzed reactions have been developed for the C5 functionalization of quinolin-4(1H)-ones. nih.gov Another approach involves the gold-catalyzed C3-H functionalization of quinoline N-oxides, which provides a pathway to C-C and C-N bond formation at a traditionally less reactive position. smolecule.com Furthermore, photoredox catalysis has enabled the C-3 alkylation of quinoxalin-2(1H)-ones, a related heterocyclic system, suggesting potential applicability to quinolones under continuous-flow conditions.
Specific Synthesis of 3-Alkyl-8-methoxy-2-methylquinolin-4-ol Systems
The synthesis of the target molecule, 3-Butyl-8-methoxy-2-methylquinolin-4-ol , requires a multi-step approach that carefully controls the introduction of each substituent onto the quinoline framework. A logical and efficient strategy involves first constructing a core intermediate, 8-methoxy-2-methylquinolin-4-ol , and then introducing the C-3 butyl chain.
Strategic Introduction of the Butyl Chain at C-3 Position
The introduction of an alkyl group at the C-3 position of a pre-formed quinolin-4-ol is a key challenge. Direct alkylation is often difficult. A robust two-step strategy is proposed:
Acylation at C-3 : The C-3 position of the 8-methoxy-2-methylquinolin-4-ol intermediate can be acylated using a Friedel-Crafts or Claisen-type condensation reaction. nih.gov The reaction with a pentanoyl (valeryl) source, such as valeryl chloride or valeric anhydride, in the presence of a suitable Lewis acid or base, would yield 3-pentanoyl-8-methoxy-2-methylquinolin-4-ol . This reaction is analogous to the well-documented C-3 acetylation of 4-hydroxyquinolin-2(1H)-ones. nih.gov
Reduction of the Acyl Group : The resulting 3-acyl ketone can be reduced to the corresponding alkyl chain. The Clemmensen reduction , which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl), is particularly effective for reducing aryl-alkyl ketones to alkanes. wikipedia.org This step would convert the 3-pentanoyl group into the desired n-butyl group, completing the synthesis of the target compound. Alternative reductions, such as the Wolff-Kishner reaction, could also be considered, especially if the substrate is sensitive to strong acid. libretexts.org
Regioselective Installation of the Methoxy (B1213986) Group at C-8 Position
The regioselective placement of the methoxy group at the C-8 position is determined by the choice of the initial starting material. In the context of the Conrad-Limpach synthesis, starting with 2-methoxyaniline ensures that the subsequent cyclization places the methoxy substituent at the desired C-8 position of the quinoline ring. The reaction of 2-methoxyaniline with ethyl acetoacetate (B1235776) directly leads to the formation of the 8-methoxy-2-methylquinolin-4-ol intermediate.
Methodologies for Methyl Group Introduction at C-2 Position
The methyl group at the C-2 position is conveniently installed during the initial ring-forming reaction. By utilizing ethyl acetoacetate as the β-ketoester in the Conrad-Limpach synthesis, the acetyl methyl group from the ketoester becomes the C-2 methyl group of the resulting quinolin-4-ol product. wikipedia.org This is a highly reliable and standard feature of using this specific β-ketoester in this classical synthesis.
Table 2: Proposed Synthetic Route for this compound
| Step | Reaction Type | Reactants | Key Intermediate / Product | Purpose |
|---|---|---|---|---|
| 1 | Conrad-Limpach Synthesis | 2-Methoxyaniline + Ethyl Acetoacetate | 8-Methoxy-2-methylquinolin-4-ol | Forms the core quinolin-4-ol ring with C-8 methoxy and C-2 methyl groups. |
| 2 | Acylation | 8-Methoxy-2-methylquinolin-4-ol + Valeryl Chloride | 3-Pentanoyl-8-methoxy-2-methylquinolin-4-ol | Installs a C5 keto-chain at the C-3 position. |
| 3 | Clemmensen Reduction | 3-Pentanoyl-8-methoxy-2-methylquinolin-4-ol + Zn(Hg), HCl | This compound | Reduces the keto group to an alkyl chain, forming the final product. |
Compound Index
Functionalization and Derivatization of Precursor Quinoline Scaffolds
The precursor, 8-methoxy-2-methylquinolin-4-ol, serves as a versatile platform for introducing a range of functional groups. Its chemical reactivity allows for targeted modifications at various positions of the quinoline ring system.
Alkylation at the C3 position of the 8-methoxy-2-methylquinolin-4-ol scaffold is a key step in the synthesis of the target compound. This transformation can be achieved through various methods, often involving the generation of a nucleophilic intermediate from the quinolin-4-ol. While specific literature on the C3-butylation of this exact precursor is limited, analogous reactions on similar quinolin-4-one systems provide insight into potential synthetic routes. For instance, the Snieckus reaction, which involves the condensation of an anthranilic acid amide with a ketone followed by treatment with a strong base, is a known method for preparing 3-substituted quinolin-4-ones nih.gov.
Acylation reactions at the C3 position of 4-hydroxyquinolines can also be employed to introduce functionalized side chains. These reactions typically proceed via electrophilic attack on the electron-rich quinolin-4-ol ring. Although direct C3-acylation with a butyl-containing acylating agent has not been extensively documented for this specific scaffold, general methods for the acylation of quinolin-2-ones have been reported. For example, the reaction of 4-hydroxy-1-methylquinolin-2-one with various acylating agents can lead to the formation of 3-acyl-4-hydroxy-2(1H)-quinolones researchgate.net.
The electron-rich nature of the quinoline ring in 8-methoxy-2-methylquinolin-4-ol makes it susceptible to electrophilic substitution. The methoxy group at the C8 position and the hydroxyl group at the C4 position are activating groups that direct incoming electrophiles. For example, bromination of 8-methoxyquinoline (B1362559) has been shown to occur regioselectively at the C5 position nih.gov. This indicates that electrophilic attack is favored on the benzene (B151609) ring of the quinoline scaffold. The presence of the methyl group at C2 and the hydroxyl group at C4 would further influence the regioselectivity of such reactions.
Nucleophilic substitution reactions are also crucial for the derivatization of the quinoline scaffold. A common strategy involves the conversion of the 4-hydroxyl group to a better leaving group, such as a chlorine atom, to facilitate nucleophilic attack. For instance, 4-chloro-8-methylquinolin-2(1H)-one can undergo nucleophilic substitution at the C4 position with various nucleophiles, including thiols, hydrazines, and amines tandfonline.com. This approach allows for the introduction of a wide range of functional groups at this position.
Brønsted acids can catalyze various transformations in quinoline synthesis, including cyclization and multicomponent reactions nih.govnih.govmdpi.comrsc.orgresearchgate.net. In the context of the Conrad-Limpach synthesis, a classical method for preparing 4-hydroxyquinolines, Brønsted acids are often used to catalyze the initial condensation and subsequent cyclization steps wikipedia.org. The use of a Brønsted acid could potentially facilitate the synthesis of the this compound scaffold from appropriate starting materials.
Advanced Synthetic Techniques and Sustainable Chemistry Principles
Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient methodologies. These principles are increasingly being applied to the synthesis of quinoline derivatives.
Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. In the context of quinoline synthesis, this has led to the development of microwave-assisted reactions, the use of environmentally benign solvents like water, and the application of reusable catalysts tandfonline.commdpi.com. For instance, microwave-assisted synthesis has been employed for the preparation of 4-aminoquinoline (B48711) derivatives with high yields and short reaction times mdpi.com. The Conrad-Limpach synthesis has also been investigated using various high-boiling, user-friendly solvents to improve reaction yields and facilitate large-scale production nih.gov.
Multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. Several MCRs have been developed for the synthesis of quinoline derivatives. For example, a Brønsted acid-catalyzed multicomponent reaction has been utilized for the synthesis of highly functionalized γ-lactam derivatives, showcasing the potential of this approach for generating structural diversity nih.govmdpi.com. While a specific MCR for the direct synthesis of this compound has not been reported, the development of such a reaction would be a significant advancement in the efficient synthesis of this and related compounds.
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of this compound and its Analogs
| Compound Name | Role in Synthesis | Reference |
| 8-methoxy-2-methylquinolin-4-ol | Precursor for functionalization | - |
| 4-chloro-8-methylquinolin-2(1H)-one | Intermediate for nucleophilic substitution | tandfonline.com |
| Anthranilic acid amide | Starting material in Snieckus reaction | nih.gov |
| 8-methoxyquinoline | Substrate for electrophilic substitution studies | nih.gov |
Photochemical and Electrochemical Synthesis Methods
The exploration of photochemical and electrochemical routes for the synthesis of quinolin-4-ones represents a modern approach in organic chemistry, aiming for more sustainable and efficient reaction pathways. These methods can offer unique reactivity and selectivity compared to traditional thermal methods. While specific literature on the direct photochemical or electrochemical synthesis of this compound is not extensively documented, the synthesis of analogous quinolin-4-one structures has been explored through these techniques. These analogous syntheses provide valuable insights into potential strategies that could be adapted for the target molecule.
Photochemical Synthesis of Quinolone Analogues
Photochemical reactions utilize light energy to initiate chemical transformations. In the context of quinoline synthesis, photochemical cyclization is a key strategy. For instance, the photochemical cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes has been shown to produce 2,3-diphenylquinoline (B3369077) derivatives in good yields. rsc.org This method demonstrates the feasibility of forming the quinoline core structure through a light-induced process.
Another relevant area is photocatalysis, which employs a photocatalyst that, upon light absorption, can mediate chemical reactions. For example, ruthenium-catalyzed reactions have been utilized for the synthesis of 4-quinolones. researchgate.net Additionally, advancements in materials science, such as the development of iron-doped TiO2 nanocrystals, offer possibilities for enhanced photocatalytic applications. rsc.org These materials are designed to have narrowed bandgaps, making them more efficient for photocatalytic reactions under visible light. rsc.org
A review by Rao et al. has also surveyed various methods for quinolinone synthesis, including those driven by photochemical means, indicating a growing interest in this area of research. researchgate.netmdpi.com
Electrochemical Synthesis of Quinolone Analogues
Electrochemical synthesis, or electrosynthesis, uses electrical energy to drive chemical reactions. This technique can provide a high degree of control over reaction conditions and often avoids the need for harsh chemical oxidants or reductants.
One notable example is the electroreductive coupling of 1-alkoxycarbonyl-4-quinolones with benzophenones. acs.org In this process, the electroreduction of 1-alkoxycarbonyl-4-quinolones in the presence of trimethylsilyl (B98337) chloride leads to adducts at the 2-position. acs.org However, a significant finding for the synthesis of analogues of this compound is the regioselectivity observed with an 8-methoxy substituted quinolone. The electroreductive coupling of 1,3-diethoxycarbonyl-8-methoxy-4-quinolones was found to occur at the 4-position of the quinolone ring. acs.org This demonstrates that electrochemical methods can be tailored to achieve specific substitution patterns on the quinolone core.
Furthermore, electrochemical methods have been developed for the functionalization of the quinolin-4-one scaffold. A method for the C3-H halogenation of quinoline-4(1H)-ones has been reported, which uses potassium halides as both the halogenating agent and the electrolyte. organic-chemistry.org This protocol allows for the regioselective introduction of halogens at the C3 position, which could then serve as a handle for further functionalization, such as the introduction of an alkyl chain like the butyl group in the target molecule. organic-chemistry.org
The general utility of electrochemical methods in synthesizing quinolinones has been acknowledged in reviews of the field. researchgate.netmdpi.com
Table of Research Findings on Electrochemical Synthesis of Quinolone Analogues
| Starting Material | Reagents/Conditions | Product | Key Findings | Reference |
| 1-Alkoxycarbonyl-4-quinolones | Benzophenones, Trimethylsilyl chloride, 0.3 M Bu4NClO4/THF, Pt cathode | 2-(Diarylhydroxymethyl)-4-quinolones | Coupling occurs at the 2-position. | acs.org |
| 1,3-Diethoxycarbonyl-8-methoxy-4-quinolones | Benzophenones, Trimethylsilyl chloride, 0.3 M Bu4NClO4/THF, Pt cathode | 4-Substituted quinolines | With the 8-methoxy substituent, coupling occurs at the 4-position. | acs.org |
| Quinoline-4(1H)-ones | Potassium halides (KX, X=Cl, Br, I), undivided cell | 3-Halo-quinoline-4(1H)-ones | Effective and regioselective C3-H halogenation. | organic-chemistry.org |
Exploration of Biological Activities and Underlying Molecular Mechanisms in Research Models
Antimicrobial Research Studies
Antibacterial Efficacy in In Vitro Microbial Cultures
Derivatives of 8-methoxyquinoline (B1362559) have demonstrated significant antibacterial activity in various in vitro studies. Research has shown that compounds within this family can be more potent than established antibiotics against both Gram-positive and Gram-negative bacteria. nih.gov For instance, 8-methoxyquinoline has exhibited strong antibacterial action against Bacillus subtilis, Salmonella spp, and Salmonella typhi. researchgate.net
Further studies on 8-methoxy-4-methyl-quinoline derivatives have identified compounds with potent antibacterial activity when compared to the standard drug ampicillin. koreascience.kr Some of these derivatives have shown notable minimum inhibitory concentrations (MIC) against S. aureus (MIC 3.125 µg/mL), B. subtilis (MIC 6.25 µg/mL), and E. coli (MIC 6.25 µg/mL). researchgate.net The antibacterial effectiveness of these compounds is often linked to their structural features, with different substitutions on the quinoline (B57606) ring influencing their potency. nih.gov
The broader class of 8-hydroxyquinoline (B1678124) derivatives has also been extensively studied, showing remarkable antibacterial activity that can surpass standard antibiotics like Penicillin G. nih.gov One study highlighted an 8-hydroxyquinoline derivative with a significant MIC of 10⁻⁶ mg/mL against Vibrio parahaemolyticus and Staphylococcus aureus. nih.gov Another study on a new 8-hydroxyquinoline derivative, PH176, reported MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, against 38 Staphylococcus aureus clinical isolates, demonstrating its potential against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives Note: The data below is for compounds structurally related to 3-Butyl-8-methoxy-2-methylquinolin-4-ol and is intended to provide a research perspective.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 8-methoxy-4-methyl-quinoline derivative | S. aureus | 3.125 | researchgate.net |
| 8-methoxy-4-methyl-quinoline derivative | B. subtilis | 6.25 | researchgate.net |
| 8-methoxy-4-methyl-quinoline derivative | E. coli | 6.25 | researchgate.net |
| 8-hydroxyquinoline derivative (PH176) | S. aureus (MRSA) | 16 (MIC₅₀) | nih.gov |
Antifungal Research Approaches Against Fungal Strains
The antifungal potential of quinoline derivatives is another active area of research. Specifically, 8-methoxyquinoline has been found to possess strong antifungal properties against Aspergillus flavus, Aspergillus niger, and Trichophyton species. researchgate.net This suggests that the 8-methoxyquinoline scaffold is a promising starting point for the development of new antifungal agents.
Derivatives of 8-hydroxyquinoline, a closely related scaffold, have shown potent and broad-spectrum antifungal activity. nih.gov These compounds have been reported to inhibit the growth of various pathogenic fungi. For example, certain quinoline derivatives have demonstrated selective antifungal action, with some compounds being active against yeast strains like Candida at MIC ranges of 25–50 μg/mL, while others were effective against filamentous fungi at MICs of 12.5–25 μg/mL. nih.gov
Recent research has also focused on the ability of these compounds to inhibit key fungal virulence factors. One study found that an 8-hydroxyquinoline derivative had significant inhibitory activity against hyphae and biofilm formation in Candida albicans. nih.gov This indicates a mechanism of action that goes beyond simple growth inhibition and targets the ability of fungi to establish and maintain infections.
Table 2: In Vitro Antifungal Activity of Selected Quinolone Derivatives Note: The data below is for compounds structurally related to this compound and is intended to provide a research perspective.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Quinolone Derivative | Candida spp. | 25-50 | nih.gov |
| Quinolone Derivative | Filamentous Fungi | 12.5-25 | nih.gov |
| 8-Methoxyquinoline | Aspergillus flavus | Not specified | researchgate.net |
| 8-Methoxyquinoline | Aspergillus niger | Not specified | researchgate.net |
Mechanisms of Action Against Pathogenic Microorganisms
The antimicrobial activity of quinolones is often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism of action for 4-quinolone antibacterial agents is the inhibition of bacterial DNA gyrase. nih.gov This enzyme is crucial for the supercoiling of bacterial DNA, a process necessary to fit the long chromosome within the cell. By targeting DNA gyrase, these compounds disrupt DNA replication and repair, leading to bacterial cell death. nih.gov
In the context of antifungal activity, the mechanisms are more varied. For 8-hydroxyquinoline derivatives, the ability to chelate metal ions is thought to play a role in their biological effects. Furthermore, as noted, some derivatives can inhibit hyphal formation and biofilm development in fungi like Candida albicans. nih.gov Biofilms are structured communities of microbial cells that are notoriously resistant to antimicrobial agents, so compounds that can disrupt their formation are of significant therapeutic interest.
Antimalarial Research Perspectives
Malaria, caused by Plasmodium parasites, remains a major global health challenge, largely due to the spread of drug-resistant strains. nih.gov Quinolines, such as chloroquine (B1663885), have historically been cornerstone antimalarial drugs, and research into new quinoline-based compounds continues to be a priority.
In Vitro Inhibition Studies of Plasmodium falciparum Strains
A number of quinoline derivatives have shown promising in vitro activity against Plasmodium falciparum, the deadliest species of human malaria parasite. Hybrid molecules that combine the quinoline scaffold with other pharmacophores have been developed to overcome drug resistance. nih.gov These hybrids have demonstrated enhanced potency against both drug-sensitive and drug-resistant P. falciparum strains. nih.gov
For instance, 8-aminoquinoline (B160924) analogs have been identified that are an order of magnitude more potent than the existing drug primaquine, with average 50% inhibitory concentrations (IC₅₀) between 50 and 100 nM against a panel of P. falciparum clones. nih.gov Furthermore, 4-aminoquinoline-pyrimidine hybrids have shown IC₅₀ values below 1 µM for both chloroquine-sensitive and resistant strains of P. falciparum. mdpi.com
Table 3: In Vitro Antimalarial Activity of Selected Quinolone Derivatives Note: The data below is for compounds structurally related to this compound and is intended to provide a research perspective.
| Compound Class | P. falciparum Strain(s) | IC₅₀ | Reference |
|---|---|---|---|
| 8-Aminoquinoline analogs | Various clones | 50-100 nM | nih.gov |
Exploration of Parasitic Drug Targets (e.g., PfCRT, PfDHODH)
A key strategy in developing new antimalarials is to target essential parasite proteins. The P. falciparum chloroquine resistance transporter (PfCRT) is a well-validated target. nih.gov PfCRT is a protein located on the parasite's digestive vacuole membrane and is central to the mechanism of chloroquine resistance. Developing inhibitors of PfCRT could potentially restore the efficacy of chloroquine and other quinoline drugs. nih.gov
Another promising target is the P. falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), an essential enzyme in the parasite's pyrimidine (B1678525) biosynthesis pathway. nih.gov The parasite relies on this pathway for survival, and inhibitors of PfDHODH have shown potent activity against the parasite in whole-cell models. nih.gov The fact that there are significant structural differences between the parasite and human DHODH enzymes allows for the development of selective inhibitors. nih.gov Research in this area provides strong evidence that PfDHODH is a validated target for novel antimalarial chemotherapy. nih.gov
Antiviral Research Modalities
The quinoline scaffold has also been investigated for its antiviral properties. Derivatives of quinoline have been reported to exhibit activity against a range of viruses, highlighting the versatility of this chemical class. researchgate.net The proposed mechanism for the antiviral effect of some quinolines, like chloroquine, involves the impairment of viral replication by increasing the pH of late endosomes and lysosomes. wikipedia.org This change in pH interferes with the ability of viruses to release their genetic material into the host cell. wikipedia.org
Research has explored the potential of quinoline derivatives against viruses such as the Zika virus, with some compounds showing activity comparable to mefloquine. researchgate.net Additionally, computational modeling has been used to identify quinoline scaffolds with the potential to disrupt the interaction between HIV-1 integrase and a host protein, a critical step in the HIV life cycle. researchgate.net These findings underscore the potential of the quinoline core structure as a foundation for the development of new antiviral agents.
Investigation of HIV-1 Latency Reversal Mechanisms
Research into agents capable of reversing HIV-1 latency is a critical area of focus in developing a cure for the virus. The "shock and kill" strategy, which aims to reactivate latent HIV reservoirs for subsequent eradication, relies on the discovery of effective latency-reversing agents (LRAs). embopress.org Quinoline-based compounds have been explored for this purpose. For instance, a structurally related compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was identified as an inhibitor of the BRD4 protein, enabling it to reactivate latent HIV-1 proviruses. nih.govnih.gov Studies on various quinoline derivatives have sought to establish a structure-activity relationship to guide the design of new anti-HIV-1 agents. nih.govmdpi.com However, a specific investigation into the HIV-1 latency reversal mechanisms of this compound has not been identified in the available scientific literature.
Exploration of Other Viral Replication Inhibition (e.g., ZIKV)
The emergence of Zika virus (ZIKV) as a global health concern has prompted research into new antiviral therapies. nih.govarvojournals.org Quinoline derivatives have been identified as a promising class of compounds for inhibiting ZIKV replication. Recent studies in 2024 highlighted novel quinoline-based autophagy inhibitors, such as compounds GL-287 and GL-382, which effectively attenuate ZIKV replication in human ocular cells without significant cytotoxicity. nih.govarvojournals.orgnih.gov Other research has focused on different quinoline analogs, such as 2,8-bis(trifluoromethyl)quinolines, which also demonstrated anti-ZIKV activity. nih.gov Despite these advancements within the broader quinoline family, there is no specific published research detailing the exploration of this compound for its potential to inhibit ZIKV replication.
Phosphodiesterase 10A (PDE10A) Inhibition Research
Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, and its inhibition is being investigated as a therapeutic strategy for neuropsychiatric disorders like schizophrenia and Huntington's disease. nih.govacs.org The quinoline scaffold is a recognized pharmacophore for developing PDE10A inhibitors. google.com
Various series of quinoline derivatives have been synthesized and evaluated for their PDE10A inhibitory activity through biochemical and cellular assays. For example, pyrazolo[4,3-c]quinoline derivatives have been assessed, and fluorine-containing quinoline analogues have been developed and tested, with some compounds showing high potency (IC50 values in the low nanomolar range) and selectivity. nih.govnih.govresearchgate.net These studies are crucial for establishing the structure-activity relationships needed for drug design. However, specific biochemical or cellular assay data for this compound's activity on the PDE10A enzyme is not available in published literature.
Following promising in vitro results, lead compounds are often advanced into in vivo rodent models to assess their central nervous system (CNS) target engagement and effects on behavior. For instance, select pyrazoloquinoline PDE10A inhibitors have undergone evaluation in animal models to determine their minimum effective dose. nih.gov These studies are essential for validating the therapeutic potential of new compounds. To date, no in vivo rodent studies specifically investigating CNS target engagement or behavioral modulation by this compound have been reported.
Other Investigated Biological Activities in Research Contexts
The quinoline framework is present in many compounds known to possess anti-inflammatory properties. researchgate.netresearchgate.net Research has shown that certain quinoline derivatives can inhibit key inflammatory mediators. For example, some synthesized derivatives have been shown to reduce inflammation in animal models and inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage cell lines. epa.gov While the general class of quinoline derivatives is associated with anti-inflammatory potential, specific studies and data focusing on the anti-inflammatory activity of this compound are not found in the current body of scientific literature.
Antioxidant Potential Assessments
Scientific investigation into the antioxidant potential of the specific chemical compound This compound is not documented in the currently available peer-reviewed literature. As a result, there are no detailed research findings or data tables to present regarding its efficacy as an antioxidant in various in vitro or in vivo research models.
While the broader class of quinoline and quinolin-4-one derivatives has attracted scientific interest for their potential antioxidant activities, specific experimental data on this compound is absent. Studies on structurally related compounds, such as certain 2-phenylquinolin-4(1H)-ones and other quinoline alkaloids, have explored how different substituents on the quinoline core can influence their ability to scavenge free radicals or chelate metals. nih.govnih.gov For instance, research has indicated that the presence and position of hydroxyl and methoxy (B1213986) groups can be critical for the antioxidant capacity of quinoline derivatives. nih.govkribb.re.kr
Furthermore, general studies on quinoline derivatives have utilized various assays to determine antioxidant potential, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. nih.goviau.irui.ac.id These assessments help to elucidate the mechanisms by which compounds may exert an antioxidant effect, such as by hydrogen atom transfer or single electron transfer.
However, without direct experimental evaluation of this compound, any discussion of its antioxidant potential remains speculative. Future research would be necessary to isolate or synthesize this compound and subject it to rigorous antioxidant screening to determine its activity and underlying molecular mechanisms.
Structure Activity Relationship Sar Studies of 3 Butyl 8 Methoxy 2 Methylquinolin 4 Ol and Its Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net For 3-Butyl-8-methoxy-2-methylquinolin-4-ol, the substituents at the C-2, C-3, and C-8 positions are critical determinants of its pharmacological effects.
The C-3 position of the quinolin-4-ol core is a key site for modification to modulate biological activity. The length and branching of the alkyl chain at this position can significantly influence the compound's potency and physicochemical properties.
Generally, in various heterocyclic compounds, increasing the alkyl chain length can enhance lipophilicity, which may lead to improved membrane permeability and target engagement. However, this effect is not always linear, and an optimal chain length is often observed, beyond which activity may decrease due to steric hindrance or unfavorable partitioning. This phenomenon is often referred to as the "cut-off effect". researchgate.net
Studies on related 3-alkylpyridinium polymers have shown that the length of the alkyl chain can impact biological activities such as antibacterial and anti-acetylcholinesterase actions. nih.gov For instance, in a series of ionic liquids, the tribological properties were found to be positively correlated with the length of the cationic alkyl chain. nih.gov While direct SAR studies on the C-3 butyl group of the title compound are limited in the public domain, the principle that alkyl chain length and conformation are pivotal for activity is well-established. For example, in a series of 1-alkyl-3-methylimidazolium acetate (B1210297) ionic liquids used for dissolving cellulose, a noticeable "odd-even" effect of the alkyl chain carbons was observed, with even-numbered chains being more effective. nih.gov
Table 1: Hypothetical Impact of C-3 Alkyl Chain Variation on Biological Activity (Illustrative)
| Compound Analogue | C-3 Substituent | Predicted Biological Activity |
| Analogue 1 | -CH₃ (Methyl) | Baseline |
| Analogue 2 | -CH₂CH₃ (Ethyl) | Increased |
| Analogue 3 | -CH₂CH₂CH₃ (Propyl) | Increased |
| This compound | -CH₂CH₂CH₂CH₃ (Butyl) | Optimal |
| Analogue 4 | -CH(CH₃)₂ (Isopropyl) | Decreased (due to branching) |
| Analogue 5 | -CH₂CH₂CH₂CH₂CH₃ (Pentyl) | Decreased (cut-off effect) |
This table is illustrative and based on general SAR principles, as specific data for the title compound was not available in the search results.
The methoxy (B1213986) group at the C-8 position of the quinoline ring plays a significant role in modulating the electronic properties and steric profile of the molecule, which in turn affects its biological activity and selectivity. In a comparative study of quinolones, the C-8 methoxy group in moxifloxacin (B1663623) was found to significantly lower the propensity for resistance development compared to a chlorine substituent at the same position. nih.gov This suggests that the C-8 methoxy group can influence interactions with biological targets and affect resistance mechanisms.
The presence of an 8-hydroxyquinoline (B1678124) moiety is known to be important for the biological activities of many compounds, and derivatives with a hydroxyl group at position 8 have shown greater activity than those with the hydroxyl at position 4. nih.gov While the title compound has a methoxy group, this highlights the importance of substitution at the C-8 position. The methoxy group, being an electron-donating group, can influence the pKa of the quinoline nitrogen and the 4-hydroxyl group, thereby affecting the molecule's ionization state and ability to form hydrogen bonds or chelate metal ions. nih.gov
The methyl group at the C-2 position of the quinoline ring can also exert a significant influence on the pharmacological profile of the compound. In a series of 2-alkyl-8-hydroxyquinoline derivatives, compounds with isopropyl and isobutyl groups at the C-2 position exhibited significant inhibitory activity against the dengue virus. nih.gov This indicates that the size and nature of the alkyl substituent at C-2 are important for antiviral activity.
Modifications of the Quinoline Core and Peripheral Substituents
Beyond the immediate substituents, modifications to the quinoline core itself, such as ring fusions and the introduction of different peripheral groups like halogens, can have profound effects on bioactivity.
Fusing additional heterocyclic rings to the quinoline scaffold is a common strategy to create novel chemical entities with diverse biological activities. nih.gov For instance, indoloquinolines, formed by the fusion of an indole (B1671886) ring with a quinoline, have been investigated for their ability to target specific DNA structures. olemiss.edu The fusion of different heterocycles can lead to compounds with anti-inflammatory, anticancer, antidiabetic, and antipsychotic properties. nih.gov The specific geometry and electronic properties of the fused ring system are critical for determining the resulting pharmacological profile. For example, cinnoline, a diazanaphthalene, and its derivatives, which are isomers of quinoline, exhibit a wide range of pharmacological effects, including antibacterial and anticancer activities. ijper.org
The introduction of halogen atoms into the quinoline ring is a widely used strategy to enhance biological potency. Halogenation can alter the lipophilicity, electronic distribution, and metabolic stability of a molecule. nih.gov For example, in a study on 8-hydroxyquinoline derivatives, di- and tri-substituted chloro and fluoro derivatives showed higher inhibition of H5N1 virus growth compared to mono-substituted derivatives. mdpi.com The position of halogenation is crucial; for instance, 7-chloro-3-iodoquinolin-4-ol (B1625601) is a known intermediate in the synthesis of more complex bioactive molecules. olemiss.edu
The effect of halogenation can be complex. While it often increases lipophilicity and can lead to stronger interactions with target proteins, it can also affect selectivity and introduce new metabolic pathways. nih.govacs.org In some cases, the activity increases with the size of the halogen from fluorine to iodine. nih.gov
Isosteric Replacements and Bioisosteric Design Strategies
Isosteric and bioisosteric replacements are cornerstone strategies in medicinal chemistry aimed at optimizing lead compounds by substituting specific atoms or groups with others that have similar physical or chemical properties. This approach can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. In the context of this compound, several key positions on the quinoline core and its substituents offer opportunities for such modifications.
While specific experimental data on the isosteric replacement of this compound is limited in publicly available literature, general principles of bioisosterism can be applied to hypothesize potential modifications and their likely impact on activity.
The Butyl Group at Position 3: The C3-butyl group plays a crucial role in defining the lipophilicity and steric bulk of the molecule, which can significantly influence its interaction with biological targets. Variations in the length and branching of this alkyl chain are expected to modulate activity. For instance, studies on other heterocyclic compounds have shown that an optimal alkyl chain length is often required for maximal biological effect, with both shorter and longer chains leading to decreased activity.
Potential isosteric replacements for the butyl group could include:
Cycloalkyl groups: Replacing the n-butyl group with a cyclobutyl or cyclopentyl group would alter the conformational flexibility and lipophilicity, potentially leading to a more favorable binding orientation.
Branched alkyl groups: Introducing branching, such as with an isobutyl or sec-butyl group, would change the steric profile and could probe the shape of the binding pocket.
Table 1: Hypothetical Isosteric Replacements for the C3-Butyl Group and Their Potential Rationale
| Original Group | Isosteric Replacement | Rationale for Replacement |
| n-Butyl | Isobutyl, sec-Butyl, tert-Butyl | Explore steric requirements of the binding pocket. |
| n-Butyl | Cyclobutyl, Cyclopentyl | Introduce conformational rigidity and alter lipophilicity. |
| n-Butyl | Butenyl, Butynyl | Investigate the effect of unsaturation and planarity. |
| n-Butyl | Methoxypropyl, (Methylthio)propyl | Introduce polar contacts and modify solubility. |
The Methoxy Group at Position 8: The 8-methoxy group is an important feature, potentially influencing the electronic properties of the quinoline ring and participating in hydrogen bonding or other interactions with the target protein. Research on other quinolone derivatives has suggested that a C8-methoxy group can contribute to reduced development of resistance in bacteria.
Bioisosteric replacements for the methoxy group are a common strategy in drug design:
Fluorine: The replacement of a methoxy group with a fluorine atom is a classic bioisosteric switch. Fluorine is a small, lipophilic atom that is a weak hydrogen bond acceptor and can alter the metabolic stability of the molecule.
Hydroxyl group: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming different interactions with the target compared to the methoxy group.
Amino group: An amino group introduces a basic center and can participate in hydrogen bonding and ionic interactions.
Small alkyl groups: Replacing the methoxy group with a methyl or ethyl group would increase lipophilicity and remove the potential for hydrogen bonding.
Table 2: Potential Bioisosteric Replacements for the C8-Methoxy Group
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
| Methoxy (-OCH₃) | Fluoro (-F) | Increased lipophilicity, altered electronic effects, improved metabolic stability. |
| Methoxy (-OCH₃) | Hydroxy (-OH) | Introduction of hydrogen bond donor capability, increased polarity. |
| Methoxy (-OCH₃) | Amino (-NH₂) | Introduction of a basic center, potential for ionic interactions. |
| Methoxy (-OCH₃) | Methyl (-CH₃) | Increased lipophilicity, removal of hydrogen bond accepting ability. |
Table 3: Possible Isosteric Replacements for the C2-Methyl Group
| Original Group | Isosteric Replacement | Rationale |
| Methyl (-CH₃) | Ethyl (-CH₂CH₃) | Increase steric bulk and lipophilicity. |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Alter electronic properties and lipophilicity. |
| Methyl (-CH₃) | Amino (-NH₂) | Introduce a polar and hydrogen-bonding group. |
| Methyl (-CH₃) | Hydrogen (-H) | Reduce steric bulk to probe for essentiality of the group. |
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is paramount to its biological activity, as it dictates how well the molecule fits into the binding site of its target. The conformational flexibility of this compound arises primarily from the rotatable bonds within the C3-butyl side chain.
A comprehensive conformational analysis would involve computational modeling techniques, such as molecular mechanics and quantum mechanics, to identify the low-energy conformations of the molecule. These stable conformations represent the most likely shapes the molecule will adopt in a biological environment.
The correlation of these conformations with biological activity is a critical step. By comparing the preferred conformations of active and inactive analogs, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for binding to the biological target.
For this compound, the key conformational features to consider would be:
The orientation of the butyl chain: The extended, folded, or other spatial arrangements of the butyl group relative to the quinoline ring system.
The planarity of the quinoline ring: While largely planar, minor deviations can occur, which might be influenced by the substituents.
The orientation of the 8-methoxy group: The rotation around the Ar-O bond can position the methyl group in different spatial regions.
Without specific experimental data from techniques like X-ray crystallography or NMR spectroscopy for this particular compound, any discussion on its precise bioactive conformation remains speculative. However, it is reasonable to assume that the molecule's ability to adopt a specific low-energy conformation that is complementary to the target's binding site is a prerequisite for its biological activity. The SAR data obtained from the isosteric replacement studies would be invaluable in refining these conformational hypotheses. For example, if a more rigid analog (e.g., with a cyclopropyl (B3062369) group in the side chain) shows enhanced activity, it would suggest that a specific, less flexible conformation is preferred for binding.
Computational and Theoretical Chemistry Applications
Molecular Docking Studies for Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand and predict ligand-protein interactions.
Molecular docking studies on quinoline (B57606) derivatives have revealed their potential to bind to various protein targets. For instance, derivatives of 4-hydroxyquinoline (B1666331) have been docked into the active site of enzymes like HIV-1 integrase and reverse transcriptase. thieme-connect.comnih.gov These studies show that the quinoline scaffold can fit into specific binding pockets. In the case of 3-Butyl-8-methoxy-2-methylquinolin-4-ol, the 4-hydroxyl group and the quinoline nitrogen are key features that can form hydrogen bonds with amino acid residues within a protein's active site.
The butyl group at position 3 and the methyl group at position 2 are likely to engage in hydrophobic interactions with non-polar amino acid residues, while the methoxy (B1213986) group at position 8 can also influence the binding orientation and affinity. For example, in docking studies of similar quinoline derivatives against the elastase enzyme, hydrophobic residues such as Asn76, Glu80, and Tyr38 were found to interact with the ligand. brieflands.com Therefore, it is plausible that this compound would interact with a combination of polar and non-polar residues in a given binding pocket. The specific key interacting residues would, of course, depend on the protein target being studied.
| Potential Interacting Residue Types | Interacting Moiety of this compound | Type of Interaction |
| Polar Amino Acids (e.g., Ser, Thr, Gln) | 4-hydroxyl, Quinoline Nitrogen | Hydrogen Bonding |
| Non-polar Amino Acids (e.g., Leu, Val, Ile) | 3-butyl, 2-methyl | Hydrophobic |
| Aromatic Amino Acids (e.g., Phe, Tyr, Trp) | Quinoline Ring | π-π Stacking |
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. Molecular docking studies on various quinoline derivatives have demonstrated a wide range of binding affinities depending on the specific substitutions and the target protein. For example, certain quinoline derivatives have shown docking scores against HIV reverse transcriptase as high as -10.67 kcal/mol, indicating strong binding potential. nih.gov
| Compound Series | Target Protein | Range of Binding Affinities (kcal/mol) |
| Quinoline-based chalcones | HIV Reverse Transcriptase | up to -10.67 |
| Thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 |
| Quinoline-thiosemicarbazide hybrids | InhA enzyme | around -8.30 |
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic and Structural Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov
DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity. For quinoline derivatives, these calculations help in understanding their electronic properties and potential to participate in chemical reactions. nih.gov
The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of this compound. The oxygen of the hydroxyl group and the nitrogen of the quinoline ring are expected to be nucleophilic (electron-rich) centers, while the hydrogen of the hydroxyl group would be an electrophilic (electron-deficient) center. This information is vital for predicting how the molecule might interact with other molecules or biological targets.
Quinolin-4-ol systems can exist in tautomeric forms, primarily the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one). researchgate.net DFT calculations can predict the relative stabilities of these tautomers. For many substituted quinolin-4-ols, the keto tautomer is found to be more stable. researchgate.net In the case of this compound, theoretical calculations would be necessary to determine the predominant tautomeric form in different environments (gas phase vs. solvent).
Furthermore, the presence of the butyl group introduces conformational isomers. DFT calculations can be used to determine the most stable conformation by analyzing the potential energy surface as a function of the dihedral angles of the butyl chain. Studies on similar heterocyclic systems have successfully used these methods to elucidate conformational preferences. nih.govbenthamscience.com
In Silico Prediction of Biological Activity Profiles (e.g., PASS Prediction)
Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a compound based on its structural formula. youtube.com The prediction is based on the structure-activity relationships derived from a large database of known active compounds.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior, conformational changes, and stability of a molecule like this compound in various environments, such as in aqueous solution or in complex with a protein.
The conformational flexibility of the butyl group and the potential for intramolecular hydrogen bonding involving the 4-hydroxyl group are key aspects that can be investigated. An MD simulation would typically be initiated by placing a single molecule of this compound in a periodic box filled with solvent molecules, often water, to mimic physiological conditions. The system would then be subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are stabilized. Finally, a production run, often spanning nanoseconds to microseconds, is performed to collect data on the molecule's trajectory. mdpi.com
Analysis of the MD trajectory can provide several key metrics to understand the conformational stability of this compound. These include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value suggests that the molecule has reached a stable conformational state.
Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual atoms or residues around their average positions. For this compound, higher RMSF values for the butyl chain would indicate greater flexibility compared to the more rigid quinoline ring system.
Solvent Accessible Surface Area (SASA): SASA calculations can reveal how the exposure of different parts of the molecule to the solvent changes over time, which is crucial for understanding its solubility and potential for intermolecular interactions. nih.gov
These simulations can identify the most populated and energetically favorable conformations of the molecule, providing a detailed picture of its three-dimensional structure and dynamics.
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | CHARMM36, AMBER | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules |
| Simulation Time | 100 ns - 1 µs | To adequately sample conformational space |
| Temperature | 300 K | To mimic physiological conditions |
| Pressure | 1 bar | To mimic physiological conditions |
This table represents typical parameters for an MD simulation of a small organic molecule in aqueous solution.
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Characterization Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the precise atomic and molecular structure of 3-Butyl-8-methoxy-2-methylquinolin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In a related compound, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, 1D and 2D NMR techniques were instrumental. mdpi.com For instance, 1H NMR spectra can identify the chemical shifts and coupling patterns of protons, while 13C NMR provides information about the carbon skeleton. mdpi.comnih.gov Techniques like COSY and NOESY can reveal connections between adjacent protons and those close in space, respectively, helping to piece together the complete molecular structure. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming the molecular formula. mdpi.com Electron ionization mass spectrometry is another common technique used to analyze the fragmentation of molecules. nist.gov
The following table provides an example of the kind of data that can be obtained from these spectroscopic methods for a quinoline (B57606) derivative.
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (ppm) | 1.457 (s, 18H) | Singlet for methyl protons of the tert-butyl group. mdpi.com |
| 7.007 (s) | Singlet for methylene (B1212753) protons. mdpi.com | ||
| 7.907 (s) | Singlet for protons on the phenyl ring. mdpi.com | ||
| 8.0-9.5 | Shifted signals characteristic of quinoline protons. mdpi.com | ||
| ¹³C NMR | Chemical Shift (ppm) | 23.82 | Aliphatic carbon in a pyrrolidine (B122466) ring. nih.gov |
| 53.88 | Aliphatic carbon in a pyrrolidine ring. nih.gov | ||
| 109.24 - 153.45 | Aromatic carbons. nih.gov | ||
| Mass Spec. | m/z | 258.2 [M+H]⁺ | Mass-to-charge ratio indicating the protonated molecule. nih.gov |
| 307.04 [M+H]⁺ | Mass-to-charge ratio indicating the protonated molecule of a different derivative. nih.gov |
Chromatographic Purification and Analysis Techniques
Chromatographic methods are essential for isolating and purifying this compound from reaction mixtures and for analyzing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analysis and purification. A reverse-phase HPLC method, for example, can be used to separate compounds based on their hydrophobicity. sielc.com For instance, a method using a C18 column with a mobile phase of acetonitrile (B52724) and water is common for analyzing nonpolar compounds. sielc.com The purity of a sample can be determined by the presence of a single peak in the chromatogram.
Thin-Layer Chromatography (TLC) is a simpler and faster technique often used to monitor the progress of a reaction and for preliminary purification. The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.
Advanced Imaging Techniques in Cellular Research
While specific studies on the cellular imaging of this compound are not detailed in the provided results, the principles of fluorescence microscopy are applicable to tracking such quinoline derivatives within cells. By attaching a fluorescent tag to the molecule, researchers can visualize its localization and movement inside living cells in real-time. This technique is invaluable for understanding which cellular compartments the compound targets.
Biochemical and Cellular Assay Development for Target Validation and Mechanistic Elucidation
To understand the biological effects of this compound, various biochemical and cellular assays are employed.
Biochemical assays are used to determine the compound's effect on specific enzymes or proteins. For example, a related quinoline derivative, 3-butyryl-8-methoxy-4-[(2-thiophenyl)amino]quinoline, was shown to inhibit H+/K+-ATPase activity in rabbit gastric microsomes, confirming its role as a proton-pump inhibitor. nih.gov
Cellular assays investigate the compound's effects on whole cells. For instance, the MTS assay is used to assess the cytotoxicity of a compound against various cancer cell lines. nih.gov The results of such assays can help identify potential therapeutic targets and elucidate the mechanism of action.
In Vivo Animal Model Development for Preclinical Efficacy Research
Animal models are a critical step in preclinical research to evaluate the efficacy and potential therapeutic applications of a compound in a living organism. nih.gov
Xenograft models are commonly used in cancer research. In these models, human cancer cells are implanted into immunocompromised mice. nih.gov The effect of a compound on tumor growth can then be observed. For example, a study on the quinoline derivative 8-hydroxy-2-quinolinecarbaldehyde showed a significant reduction in tumor volume in a Hep3B xenograft model. nih.gov
Central Nervous System (CNS) models are used to study the effects of compounds on the brain and nervous system. Studies on isoquinoline (B145761) precursors have used rat models to investigate their effects on learning and memory processes. mdpi.comresearchgate.net
The development and use of robust animal models are essential for translating preclinical findings into potential human therapies. nih.gov However, there is a growing interest in alternative models like organ-on-a-chip technologies to better mimic human physiology. emulatebio.com
Crystallographic Analysis of Quinoline Complexes
The crystallographic data for a related compound, 8-Methoxy-4-(4-methoxyphenyl)quinoline, revealed a monoclinic crystal system with specific unit cell dimensions. nih.govresearchgate.net Such data is crucial for understanding the solid-state properties of the compound and for computational modeling studies. mdpi.com Hirshfeld surface analysis can also be employed to study intermolecular interactions within the crystal structure. nih.gov
Future Research Directions and Translational Potential in Academic Contexts
Development of Novel Synthetic Strategies for Accessing Complex Analogues
The advancement of therapeutic agents based on the quinoline (B57606) core is intrinsically linked to the innovation of synthetic methodologies. While classical methods like the Gould-Jacobs, Friedländer, and Skraup syntheses have been foundational, contemporary research focuses on developing more efficient, regioselective, and environmentally benign strategies. nih.gov
Future research on 3-Butyl-8-methoxy-2-methylquinolin-4-ol and its analogues should prioritize:
Eco-Friendly Synthesis: Exploring greener protocols, such as ultrasound irradiation and the use of ionic liquids or metal-free catalysts, can improve yields and reduce the environmental impact of synthesis. nih.gov
Transition Metal-Catalyzed Reactions: Leveraging transition metal-catalyzed cross-coupling reactions will enable the introduction of diverse functional groups at various positions on the quinoline ring, facilitating the creation of extensive and structurally complex analogue libraries. nih.govresearchgate.net
One-Pot Multicomponent Reactions: Designing one-pot synthesis procedures can streamline the production of complex quinoline derivatives, enhancing efficiency and reducing purification challenges. nih.gov
Regioselective Functionalization: Developing methods for precise regioselective functionalization is crucial for establishing clear structure-activity relationships (SAR). nih.gov
Systematic exploration of these advanced synthetic strategies will not only provide access to a wider range of novel analogues of this compound but also contribute to the broader field of heterocyclic chemistry.
Identification of New Molecular Targets and Signaling Pathways
The biological activity of quinoline derivatives is diverse, with compounds from this class targeting a multitude of proteins and pathways. ecorfan.orgnih.gov For this compound, a key area of future research will be the comprehensive identification of its molecular targets and the signaling cascades it modulates.
Promising avenues for investigation include:
Kinase Inhibition: Many quinoline-based molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov Investigating the effect of this compound on various kinase families, such as receptor tyrosine kinases (e.g., c-Met, EGFR, VEGFR) and downstream signaling pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, could reveal potent anticancer properties. nih.gov
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring suggests potential for DNA intercalation and inhibition of topoisomerase enzymes, mechanisms that are central to the action of several established anticancer drugs. crimsonpublishers.comcrimsonpublishers.com
Enzyme Inhibition: Beyond kinases, quinoline derivatives have been shown to inhibit a range of other enzymes. For instance, some analogues exhibit inhibitory activity against DNA methyltransferases (DNMTs), suggesting a role in epigenetic modulation. mdpi.com
G-Protein Coupled Receptors (GPCRs): As one of the largest families of cell surface receptors, GPCRs are important drug targets. Screening this compound and its derivatives against a panel of GPCRs could uncover novel therapeutic applications.
A combination of high-throughput screening, proteomic approaches, and computational modeling will be instrumental in mapping the target landscape of this quinoline derivative.
Exploration of Polypharmacology and Multi-target Approaches
The "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.govresearchgate.net This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance, particularly in complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govresearchgate.net
For this compound, a polypharmacological approach could involve:
Designing Dual- or Multi-Target Inhibitors: By strategically modifying the chemical structure, it may be possible to create analogues that simultaneously inhibit multiple key targets within a disease-relevant pathway or across different pathways. For example, a compound could be engineered to inhibit both a protein kinase and a DNA repair enzyme. capes.gov.br
Synergistic Drug Combinations: Investigating the combination of this quinoline derivative with other therapeutic agents could reveal synergistic effects, allowing for lower doses and reduced toxicity. mdpi.com
Computational Prediction of Multi-Target Interactions: Utilizing computational platforms can help predict the interaction of a compound with a wide range of proteins, guiding the design of multi-target agents. nih.gov
The exploration of polypharmacology represents a sophisticated strategy to enhance the therapeutic potential of the this compound scaffold.
Application of this compound as a Chemical Probe in Biological Systems
Chemical probes are small molecules used to study biological processes and validate drug targets. crimsonpublishers.com Quinoline derivatives, owing to their intrinsic fluorescence properties and versatile chemistry, are excellent candidates for the development of such probes. crimsonpublishers.comcrimsonpublishers.com
Future research could focus on:
Fluorescent Probes for Bioimaging: The quinoline core can be modified to create fluorescent probes for imaging specific cellular components (e.g., lysosomes, lipid droplets) or for detecting specific ions or reactive oxygen species. crimsonpublishers.comcrimsonpublishers.com This allows for the non-invasive study of cellular dynamics in real-time.
Probes for Target Engagement and Occupancy: By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety), analogues of this compound can be used to confirm target engagement and quantify target occupancy in cellular and in vivo models.
Affinity-Based Probes for Target Identification: These probes can be used in chemical proteomics workflows to identify the direct binding partners of the compound within the cell, thus elucidating its mechanism of action.
The development of chemical probes based on this scaffold would provide invaluable tools for the broader biological research community.
Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating timelines and improving the efficiency of identifying promising drug candidates. nih.govijettjournal.org
For the this compound scaffold, AI and ML can be applied to:
Predictive Modeling of Biological Activity: ML algorithms can be trained on existing data for quinoline derivatives to predict the biological activity of novel, untested analogues, thereby prioritizing synthetic efforts. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new quinoline-based molecules with desired properties, such as high potency and low toxicity. nih.gov
Prediction of ADMET Properties: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.govresearchgate.net
Analysis of High-Content Imaging Data: When used as fluorescent probes, AI can be employed to analyze the large and complex datasets generated from high-content imaging experiments. ijettjournal.org
Integrating AI and ML into the research pipeline for this quinoline compound will undoubtedly accelerate the discovery and development of new therapeutic agents.
Advanced In Vivo Preclinical Model Development for Specific Biological Activities
The ultimate validation of a potential therapeutic agent requires testing in relevant in vivo preclinical models. The choice of model is critical and depends on the specific biological activity being investigated.
For future research on this compound and its analogues, the development and use of advanced preclinical models will be essential:
Patient-Derived Xenograft (PDX) Models: For anticancer applications, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant system for evaluating efficacy than traditional cell line-derived xenografts.
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to recapitulate the genetic mutations found in human diseases offer a powerful platform for studying drug efficacy and mechanism of action in a more physiologically relevant context.
Humanized Mouse Models: For investigating immunomodulatory effects, mice with a reconstituted human immune system are invaluable.
Disease-Specific Models: Depending on the identified therapeutic area (e.g., neurodegenerative disease, infectious disease), specific and validated animal models will need to be employed. nih.govwisdomlib.org
The use of these sophisticated in vivo models will be crucial for the successful translation of promising quinoline-based compounds from the laboratory to the clinic.
Q & A
Q. What synthetic methodologies are recommended for 3-Butyl-8-methoxy-2-methylquinolin-4-ol, and how can researchers optimize reaction yields?
The synthesis of quinolin-4-ol derivatives typically involves cyclization of substituted anilines with β-keto esters or via Skraup-type reactions. For example, Rapoport & Holden (1959) pioneered the synthesis of 3-alkyl-4-hydroxyquinolin-2-ones using condensation reactions under acidic conditions . Optimization can include adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature gradients to enhance regioselectivity. Monitoring intermediates via TLC or HPLC is critical to isolate pure products.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
X-ray crystallography is the gold standard for resolving regiochemical ambiguities, as demonstrated for related compounds in Acta Crystallographica Section E (e.g., torsion angles and bond lengths in 3-ethyl-8-methoxy derivatives) . Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Initial screens should focus on target-agnostic assays, such as:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC values .
- Enzyme inhibition : Fluorometric assays for kinases or proteases, given the quinoline scaffold’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Conflicting spectral data (e.g., unexpected shifts in the quinoline ring) may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing peak coalescence at elevated temperatures .
- DFT calculations : Compare experimental shifts with computational models (B3LYP/6-31G* level) to validate assignments .
- Crystallographic validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .
Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo studies?
Quinolin-4-ols often exhibit poor solubility due to hydrophobic alkyl chains. Approaches include:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 4-hydroxy position for pH-dependent release .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance bioavailability .
- Structural analogs : Replace the 3-butyl group with shorter-chain substituents (e.g., ethyl) while retaining activity .
Q. How can researchers investigate the mechanism of action (MOA) of this compound in cancer cell lines?
Advanced MOA studies require multi-omics integration:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC-based quantification to track protein interaction partners (e.g., kinases) .
- Molecular docking : Simulate binding to hypothesized targets (e.g., topoisomerase II) using AutoDock Vina .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?
Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation). Solutions include:
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites in plasma .
- Pharmacokinetic studies : Measure bioavailability and tissue distribution using radiolabeled compounds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
